molecular formula C11H18N2 B15262602 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine

Cat. No.: B15262602
M. Wt: 178.27 g/mol
InChI Key: PUMDKADDMHGLSU-UHFFFAOYSA-N
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Description

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a butan-1-amine chain attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine typically involves the reaction of 6-methylpyridine with appropriate alkylating agents. One common method involves the alkylation of 6-methylpyridine with 3-methylbutan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(pyridin-2-yl)butan-1-amine
  • 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine
  • 2-Amino-6-methylpyridine

Uniqueness

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine is unique due to the presence of both a methyl group on the pyridine ring and a butan-1-amine chain. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-1-(6-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C11H18N2/c1-8(2)7-10(12)11-6-4-5-9(3)13-11/h4-6,8,10H,7,12H2,1-3H3

InChI Key

PUMDKADDMHGLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(CC(C)C)N

Origin of Product

United States

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